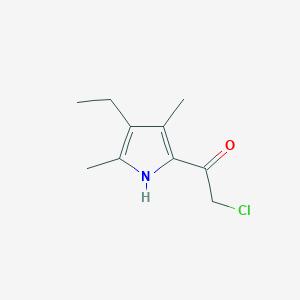

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone

Description

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is a chlorinated ethanone derivative featuring a substituted pyrrole ring. The pyrrole moiety is substituted with an ethyl group at position 4 and methyl groups at positions 3 and 5, while the ethanone group at position 2 bears a chlorine atom.

Properties

CAS No. |

500303-00-4 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3 |

InChI Key |

SVATWBNPVASMAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of a precursor compound. One common method is the reaction of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired chloroethanone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine atom and the pyrrole ring are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues and Substitution Patterns

Pyrazole-Based Ethanones (): Compounds such as (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones feature a pyrazole ring instead of a pyrrole. The diazenyl (-N=N-) group at position 4 of the pyrazole is substituted with aryl groups (e.g., chlorophenyl, nitrophenyl), which significantly influence biological activity .

Pyrrole Derivatives with Aromatic Substituents (): Compound 554442-53-4: 2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone includes a methoxyphenyl-ethyl chain at position 1 of the pyrrole, increasing lipophilicity compared to the target compound . Compound 315710-86-2: 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone replaces the ethyl group with an ethoxyphenyl substituent, further enhancing steric bulk and polarizability .

Physicochemical Properties

- Key Observations: The target compound likely has a lower molar mass than analogues with aromatic substituents (e.g., 291.77–397.81 g/mol), suggesting higher volatility or solubility.

Biological Activity

Introduction

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone, with the CAS number 500303-00-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Properties

The molecular formula of this compound is C10H14ClNO, with a molecular weight of 199.68 g/mol. The structure includes a pyrrole ring, which is often associated with various biological activities due to its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 500303-00-4 |

| LogP | 2.615 |

Biological Activity

Antimalarial Activity

Another area of interest is the antimalarial potential of pyrrole derivatives. Compounds similar to this compound have been evaluated for their inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. Inhibitory concentrations (IC50) below 0.03 μM have been reported for certain analogs, demonstrating strong selectivity against malarial enzymes compared to human counterparts . This selectivity is critical in drug development to minimize side effects.

Cytotoxicity and Selectivity

In evaluating the safety profile of pyrrole derivatives, cytotoxicity assays are essential. For example, compounds exhibiting low cytotoxicity in HeLa cells with CC50 values exceeding 50 μM are considered safer candidates for further development . The selectivity index (SI), calculated as CC50/EC50, further aids in assessing the therapeutic window of these compounds.

The mechanisms through which pyrrole derivatives exert their biological effects are varied and include:

- Enzyme Inhibition : Many pyrrole compounds act as enzyme inhibitors, blocking critical pathways in viral replication or bacterial growth.

- Interference with Nucleic Acid Synthesis : Some derivatives may disrupt nucleic acid synthesis by inhibiting polymerases or other nucleic acid-associated enzymes.

- Receptor Modulation : Certain compounds can act as modulators of receptor activity, influencing cellular signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare halogenated pyrrole ethanones like 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone?

Answer:

Halogenated pyrrole ethanones are typically synthesized via multi-step routes involving diazenyl coupling, nucleophilic substitution, or condensation reactions. For example:

- Step 1: Diazotization of substituted anilines using NaNO₂/HCl (0–50°C) to generate diazonium salts.

- Step 2: Coupling with acetylacetone or substituted hydrazines under reflux (ethanol) to form pyrazole intermediates.

- Step 3: Alkylation with halogenated phenacyl bromides (e.g., 4-chlorophenacyl bromide) in DMF using K₂CO₃ as a base.

Yields range from 60–70%, with purification via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- IR spectroscopy: Identifies carbonyl (C=O) stretches (~1690 cm⁻¹) and aromatic C-H bending.

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.51–8.33, methyl groups at δ 2.53–2.59) and confirms substitution patterns.

- Mass spectrometry (EI-MS): Determines molecular ion peaks (e.g., [M⁺] at m/z 397.81) and fragmentation pathways.

- Elemental analysis: Validates purity by matching calculated vs. observed C/H/N percentages .

Advanced: How can structural discrepancies in NMR data for halogenated pyrrole ethanones be resolved?

Answer:

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies:

- Repeat experiments under controlled conditions (dry solvents, inert atmosphere).

- High-resolution NMR (500+ MHz) with DEPT/HSQC to resolve overlapping signals.

- Computational validation: Compare experimental chemical shifts with density functional theory (DFT)-calculated values .

Advanced: What experimental design principles ensure reproducibility in biological activity assays for pyrrole ethanones?

Answer:

- Standardized controls: Use established drugs (e.g., ciprofloxacin for antibacterial assays, fluconazole for antifungal tests) as benchmarks.

- Serial dilution methods: Determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Sample stabilization: Avoid degradation by cooling samples during prolonged assays (e.g., 4°C storage) .

Basic: What in vitro models are used to evaluate the anticancer potential of halogenated ethanones?

Answer:

Common models include:

- Dalton’s lymphoma ascites (DLA) cells for cytotoxicity screening.

- Ehrlich ascites cells to assess tumor growth inhibition.

- MTT assays to quantify cell viability post-treatment with IC₅₀ values .

Advanced: How can DFT studies enhance understanding of halogenated pyrrole ethanones’ electronic properties?

Answer:

- Geometry optimization: Predict molecular conformations and bond lengths/angles.

- Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites for SAR development .

Advanced: What strategies address low yield variability in the synthesis of chloro-pyrrole ethanones?

Answer:

- Optimize reaction time/temperature: For example, extended reflux (12+ hours) improves coupling efficiency.

- Catalyst screening: Test bases (e.g., K₂CO₃ vs. NaOAc) or solvents (DMF vs. THF) to enhance reactivity.

- Purification refinement: Use gradient elution in column chromatography to isolate isomers .

Basic: What safety protocols are essential when handling halogenated pyrrole ethanones?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal: Collect halogenated waste in sealed containers for incineration .

Advanced: How can SAR studies improve the antimicrobial efficacy of pyrrole ethanones?

Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance membrane penetration.

- Bioisosteric replacement: Replace chlorine with fluorine to modulate lipophilicity.

- Comparative analysis: Correlate substituent positions (para vs. meta) with MIC values from standardized assays .

Advanced: What analytical challenges arise in mass spectrometry of polychlorinated ethanones, and how are they addressed?

Answer:

- Isotopic patterns: Chlorine’s natural abundance (³⁵Cl: 75%, ³⁷Cl: 25%) complicates spectral interpretation. Use high-resolution MS (HRMS) to distinguish isotopic clusters.

- Fragmentation pathways: Compare experimental fragments with in silico predictions (e.g., using CFM-ID software).

- Matrix effects: Employ ESI over EI to reduce fragmentation in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.